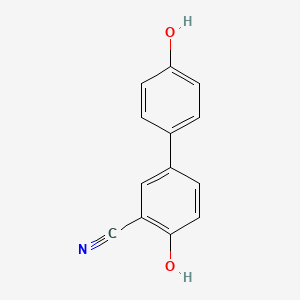

2-Cyano-4-(4-hydroxyphenyl)phenol

説明

Significance of Phenolic and Nitrile Moieties in Organic Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. ijhmr.com The hydroxyl group imparts a weak acidity to the molecule, allowing it to participate in acid-base reactions and form phenolate (B1203915) ions. wikipedia.org This acidity is a key feature, influencing the compound's reactivity and its interactions with other molecules. Phenols are also known for their antioxidant properties, stemming from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, with the resulting phenoxy radical being stabilized by resonance. nih.govmdpi.com This reactivity makes them crucial in various biological and industrial processes. ijhmr.comresearchgate.net

The nitrile group (-C≡N) is another vital functional group in organic synthesis. Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule to which it is attached. chemicalbook.com The carbon-nitrogen triple bond can undergo a variety of transformations, serving as a precursor to amines, carboxylic acids, and other nitrogen-containing heterocycles. This versatility makes the nitrile group a valuable synthetic handle for the construction of complex organic molecules.

Overview of Biphenyl-Containing Systems and Their Chemical Utility

Biphenyl (B1667301) consists of two benzene (B151609) rings linked by a single bond. nih.gov This structural motif is found in naturally occurring compounds and serves as a foundational structure for a wide array of synthetic molecules. nih.govnih.gov Biphenyls are noted for their thermal stability and are relatively non-reactive in their unsubstituted form. chemicalbook.comdcceew.gov.au However, the introduction of functional groups onto the phenyl rings dramatically expands their chemical utility. chemicalbook.comwikipedia.org

Substituted biphenyls are integral to various applications, including their use as heat transfer agents, dye carriers, and intermediates in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.comdcceew.gov.auwikipedia.org The rotational freedom around the central carbon-carbon single bond allows for different conformations, which can be critical for their biological activity and material properties. The specific positioning of substituents on the biphenyl framework can lead to molecules with tailored electronic and steric properties, making them valuable building blocks in medicinal chemistry and materials science. wikipedia.org

Rationale for Investigating the Specific Structural Features of 2-Cyano-4-(4-hydroxyphenyl)phenol

The specific arrangement of a cyano group and two hydroxyl groups on a biphenyl scaffold in this compound presents a compelling case for detailed scientific inquiry. The combination of electron-donating hydroxyl groups and an electron-withdrawing cyano group on the same aromatic system creates a unique electronic environment. This push-pull electronic effect can lead to interesting photophysical properties and enhanced reactivity at specific sites within the molecule.

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZAAWVCEKXGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684626 | |

| Record name | 4,4'-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-27-6 | |

| Record name | 4,4'-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways to 2 Cyano 4 4 Hydroxyphenyl Phenol

Strategic Retrosynthetic Analysis for the Biphenyl (B1667301) Core

A retrosynthetic approach to 2-Cyano-4-(4-hydroxyphenyl)phenol logically disconnects the molecule at the central carbon-carbon bond of the biphenyl system. This strategy simplifies the target into two functionalized benzene (B151609) rings, which can then be coupled together. The hydroxyl groups would likely be protected, for instance as methoxy (B1213986) or silyl (B83357) ethers, throughout the synthesis to prevent unwanted side reactions, followed by a final deprotection step.

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the two aryl rings. researchgate.net Several powerful methods are available, each with its own set of advantages. The choice of reaction often depends on the availability of starting materials and the tolerance of functional groups.

Suzuki-Miyaura Coupling: This is one of the most common methods, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org For this specific target, the reaction could involve coupling a protected 4-bromophenol (B116583) derivative with a 3-cyano-4-hydroxyphenylboronic acid derivative.

Stille Coupling: This reaction uses an organotin reagent and an aryl halide, also catalyzed by palladium. rsc.org It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: Involving an organozinc reagent and an aryl halide, this method provides a regio- and chemoselective route to unsymmetrical biaryls. rsc.org

Ullmann Coupling: A classical method that typically involves the copper-catalyzed coupling of two aryl halide molecules. Modern variations have improved the reaction conditions and yields. researchgate.net

Arenediazonium salts have also emerged as valuable electrophilic coupling partners in palladium-catalyzed C-C bond-forming reactions, offering an alternative to aryl halides. thieme.de

Table 1: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura rsc.org | Arylboronic acid/ester | Aryl-X (X=I, Br, Cl, OTf) | Pd complex (e.g., Pd(PPh₃)₄) + Base |

| Stille rsc.org | Aryl-SnR₃ | Aryl-X (X=I, Br, OTf) | Pd complex (e.g., Pd(PPh₃)₄) |

| Negishi rsc.org | Aryl-ZnX | Aryl-X (X=I, Br, Cl) | Pd or Ni complex |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org This method uses a directing metalation group (DMG) on the aromatic ring, which chelates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high precision. wikipedia.org

For the synthesis of the 2-cyano-4-hydroxyphenyl fragment, a protected hydroxyl group (e.g., methoxy, -OMe, or O-carbamate) could serve as the DMG. acs.orgorganic-chemistry.org Following ortho-lithiation, the cyano group can be introduced by quenching the aryllithium intermediate with a suitable electrophile, such as N-cyanosuccinimide or cyanogen (B1215507) bromide. This strategy ensures the cyano group is placed specifically at the C2 position relative to the directing hydroxyl group.

Functional Group Interconversions for Cyano and Hydroxyl Introduction

The cyano and hydroxyl groups can either be present in the starting materials before the coupling reaction or introduced later via functional group interconversion on the biphenyl scaffold.

The hydroxyl group (-OH) is a versatile functional group that can act as a hydrogen bond donor and acceptor. masterorganicchemistry.com In synthesis, it often requires protection to avoid interference with organometallic reagents or basic conditions. A common strategy is to use a methoxy group (-OCH₃) as a protected form, which can be cleaved later using reagents like boron tribromide (BBr₃) to reveal the phenol (B47542). frontiersin.orggoogle.com Alternatively, a hydroxyl group can be introduced from an amino group via a diazonium salt, which is hydrolyzed by warming the aqueous solution. ncert.nic.in

The cyano group (-CN), or nitrile, can be introduced through several methods. pressbooks.pub One of the most reliable is the Sandmeyer reaction, where an aromatic amine is converted into a diazonium salt and subsequently treated with a copper(I) cyanide salt. ncert.nic.in Another approach is the dehydration of an aldoxime. For instance, a 4,4'-dihydroxybiphenyl-3-carbaldehyde precursor could be converted to its aldoxime with hydroxylamine, followed by dehydration to yield the nitrile. epo.org

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in multistep synthesis. numberanalytics.com The optimization process involves systematically varying reaction parameters to find the ideal conditions. numberanalytics.com For a key step like a Suzuki-Miyaura coupling, several factors would be screened:

Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ may work, screening various palladium sources and phosphine (B1218219) ligands can dramatically improve efficiency, especially for hindered or electronically challenging substrates. numberanalytics.com

Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction rate and yield. researchgate.net

Solvent: A range of solvents or solvent mixtures (e.g., toluene, dioxane, water/ethanol) must be tested, as solubility and polarity can influence the reaction outcome. researchgate.netresearchgate.net

Temperature: Reaction temperature directly impacts the reaction rate, but excessively high temperatures can lead to decomposition and side products. numberanalytics.comresearchgate.net

Advanced methods like Design of Experiments (DoE) and Bayesian optimization can be employed to efficiently explore the complex interplay of these variables and identify the optimal conditions more rapidly than traditional one-variable-at-a-time approaches. nih.gov

Table 2: Hypothetical Optimization of a Suzuki Coupling for Biphenyl Synthesis

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |

This table is illustrative and does not represent actual experimental data.

Stereochemical Considerations in Chiral Analog Preparation (if applicable)

Biphenyls with three or more bulky substituents in the ortho positions (relative to the connecting C-C bond) can exhibit restricted rotation around the single bond. youtube.com This phenomenon, known as atropisomerism, results in stable, non-superimposable mirror-image conformers (enantiomers), even without a traditional chiral center. youtube.comcarewellpharma.in

The target molecule, this compound, has substituents at positions 2, 4, and 4'. While the substituents are not exceptionally bulky, derivatives with larger groups could potentially form stable atropisomers. The preparation of a single enantiomer (a chiral analog) would require an asymmetric synthesis strategy. This could involve an asymmetric cross-coupling reaction using a chiral ligand on the metal catalyst or the separation of a racemic mixture through chiral chromatography or resolution. scispace.comcnr.it

Development of Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. pharmtech.com Developing a sustainable protocol for this compound involves several considerations:

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. pharmtech.com

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. researchgate.net

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions, significantly reduces environmental impact. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible minimizes energy consumption. pharmtech.com

By integrating these principles, from the initial retrosynthetic design to the final purification steps, a more environmentally benign and efficient synthesis can be achieved. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Multi-Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be the primary method for confirming the molecular structure of 2-Cyano-4-(4-hydroxyphenyl)phenol in solution.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the two phenyl rings. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing cyano group. The protons on the phenol (B47542) ring bearing the cyano group would likely exhibit different shifts compared to those on the 4-hydroxyphenyl substituent. The hydroxyl protons themselves would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atom of the cyano group (C≡N) would be expected to appear in the characteristic downfield region for nitriles (typically 110-125 ppm). The carbon atoms attached to the hydroxyl groups would show resonances shifted downfield due to the electronegativity of the oxygen atoms. The remaining aromatic carbons would have chemical shifts determined by their position relative to the various substituents.

Without experimental data, a definitive assignment of chemical shifts and coupling constants is not possible. A hypothetical data table remains speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would offer a molecular fingerprint of this compound, with particular utility in identifying its key functional groups and analyzing intermolecular interactions like hydrogen bonding.

Expected FT-IR and Raman Spectral Features:

O-H Stretching: A broad and intense absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the hydroxyl (-OH) groups. The broadness of this peak would suggest the presence of intermolecular hydrogen bonding.

C≡N Stretching: A sharp, and typically medium-intensity, absorption band in the range of 2220-2260 cm⁻¹ in both FT-IR and Raman spectra would be indicative of the nitrile (C≡N) group. synhet.com The exact position of this band can be sensitive to the electronic environment.

Aromatic C-H Stretching: Sharp peaks would be expected just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

A data table of expected vibrational frequencies is presented below, based on typical ranges for the functional groups present.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C≡N Stretch | 2220 - 2260 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy would provide information about the electronic transitions within the molecule and its potential as a fluorophore. The conjugated biphenyl (B1667301) system suggests that it will absorb in the ultraviolet region.

Expected UV-Vis Absorption Spectra: The presence of the extended π-system of the biphenyl core, substituted with auxochromic hydroxyl groups and a chromophoric cyano group, would likely result in one or more strong absorption bands in the UV region, potentially extending into the near-visible depending on the solvent polarity. Phenolic compounds typically exhibit absorption maxima that can be influenced by pH due to the deprotonation of the hydroxyl groups. nih.gov

Expected Fluorescence Spectra: Many biphenyl derivatives are fluorescent. It is plausible that this compound would exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength and quantum yield would be dependent on the solvent environment and the extent of intramolecular charge transfer, which could be influenced by the electron-donating hydroxyl groups and the electron-withdrawing cyano group.

Without experimental spectra, specific values for absorption maxima (λmax) and emission maxima (λem) cannot be provided.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, this analysis would reveal the dihedral angle between the two phenyl rings, a key conformational feature of biphenyl compounds. It would also provide precise details on the hydrogen bonding network formed by the two hydroxyl groups, which would govern the crystal packing. While crystallographic data exists for structurally related compounds, no published crystal structure for this compound was found. nih.gov

A representative data table for crystallographic parameters remains unavailable in the absence of experimental data.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS), would be used to determine the exact mass of the molecule and to elucidate its fragmentation pathways.

Expected Mass Spectrometry Fragmentation: The molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode would be expected, corresponding to a molecular weight of 211.22 g/mol . guidechem.com Tandem MS analysis would likely show fragmentation patterns characteristic of biphenyls and phenols, such as the loss of CO, HCN, or cleavage of the bond between the two phenyl rings. A detailed analysis of the fragmentation would help to confirm the connectivity of the atoms within the molecule.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 4 4 Hydroxyphenyl Phenol

Oxidative Coupling Reactions of the Phenolic Moieties

The presence of two phenolic hydroxyl groups makes 2-Cyano-4-(4-hydroxyphenyl)phenol susceptible to oxidative coupling reactions, a common transformation for phenolic compounds. wikipedia.orgnih.gov These reactions, often catalyzed by transition metal complexes (like iron, copper, or manganese) or enzymatic systems, proceed via the formation of phenoxyl radicals. wikipedia.orgcnr.it The oxidation of a phenol (B47542) removes an electron and a proton, generating a radical intermediate that has multiple resonance structures, with spin density delocalized at the oxygen atom and the ortho and para positions of the aromatic ring. nih.gov

In the case of this compound, oxidation can occur at either of the two hydroxyl groups, leading to two distinct initial phenoxyl radicals. The subsequent coupling of these radicals (homo-coupling) can result in the formation of new C-C or C-O bonds, leading to dimerization or polymerization. wikipedia.org Given the multiple reactive sites on each radical, a variety of dimeric products are possible. The regioselectivity of the coupling (ortho-ortho, ortho-para, para-para) is influenced by factors such as the catalyst, solvent, and steric hindrance imposed by the substituents. nih.govcnr.it For instance, coupling is often favored at the less sterically hindered positions.

Table 1: Potential Dimeric Products from Oxidative Homo-Coupling

| Coupling Type | Bond Formed | Description of Potential Product |

| C-C Coupling | para-para' | Dimer linked via the carbon atoms para to the hydroxyl groups. |

| C-C Coupling | ortho-ortho' | Dimer linked via the carbon atoms ortho to the hydroxyl groups. |

| C-C Coupling | ortho-para' | Asymmetric dimer with a link between an ortho and a para position. |

| C-O Coupling | Ether Linkage | Dimer where the oxygen of one phenol attacks the aromatic ring of another. |

Nucleophilic Reactivity of the Cyano Group

The cyano (nitrile) group (-C≡N) introduces a site of electrophilicity and a unique reactive handle on the molecule. The carbon-nitrogen triple bond is highly polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: Under acidic or basic conditions, the cyano group can undergo hydrolysis. This reaction typically proceeds in two stages: first, the nitrile is converted to a primary amide (2-carboxamido-4-(4-hydroxyphenyl)phenol), and upon further hydrolysis, the amide is converted to a carboxylic acid (4-(4-hydroxyphenyl)-2-carboxyphenol). libretexts.org

Reduction: The cyano group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can accomplish this transformation, converting the nitrile into an aminomethyl group (-CH₂NH₂) to yield 2-(aminomethyl)-4-(4-hydroxyphenyl)phenol. libretexts.org The reaction proceeds through the formation of an intermediate imine anion. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds can attack the electrophilic carbon of the nitrile. The initial addition forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. libretexts.org This provides a method for attaching a new carbon-based functional group to the ring in place of the nitrile.

Table 2: Key Reactions Involving the Cyano Group

| Reagent(s) | Product Functional Group | Reaction Type |

| H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) | Reduction |

| 1. R-MgX; 2. H₃O⁺ | Ketone (-C(=O)R) | Grignard Addition |

Electrophilic Aromatic Substitution Patterns on the Phenyl Rings

The pattern of electrophilic aromatic substitution (EAS) on the two phenyl rings of this compound is governed by the directing effects of the existing substituents.

On the Cyano-Substituted Ring: This ring contains a strongly activating, ortho-, para-directing hydroxyl group (-OH) and a strongly deactivating, meta-directing cyano group (-CN).

The powerful activating effect of the -OH group dominates the directing influence.

The position para to the -OH is occupied by the second phenyl ring.

Therefore, electrophilic attack is strongly directed to the two positions ortho to the hydroxyl group.

On the Second Phenyl Ring: This ring contains a single, strongly activating, ortho-, para-directing hydroxyl group (-OH).

The position para to this -OH group is blocked by the main phenyl ring system.

Substitution is therefore directed exclusively to the positions ortho to this hydroxyl group.

Steric hindrance from the bulky biphenyl (B1667301) structure may influence the relative rates of substitution at the available ortho positions.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring | Substituents | Directing Effect | Predicted Position of Attack |

| Ring 1 | -OH (at C4), -CN (at C2) | -OH: Activating, o,p-directing-CN: Deactivating, m-directing | C1 and C5 (ortho to -OH) |

| Ring 2 | -OH (at C4') | -OH: Activating, o,p-directing | C3' and C5' (ortho to -OH) |

Hydrogen Bonding Interactions and Proton Transfer Processes

The two phenolic hydroxyl groups and the nitrogen atom of the cyano group allow this compound to participate in a variety of hydrogen bonding interactions.

Hydrogen Bond Donor: The two acidic phenolic protons can act as hydrogen bond donors to solvent molecules or other acceptor species.

Hydrogen Bond Acceptor: The oxygen atoms of the hydroxyl groups and the nitrogen atom of the cyano group possess lone pairs of electrons and can function as hydrogen bond acceptors.

The molecule may form an intramolecular hydrogen bond between the hydroxyl group at C4 and the nitrogen of the cyano group at C2, given their proximity. This interaction can influence the molecule's conformation, acidity, and spectral properties. The strength of hydrogen bonds can be probed using techniques like ¹H NMR, where a stronger bond typically results in a more downfield chemical shift for the phenolic proton. nih.gov

Proton transfer from the phenolic -OH groups to a base is a fundamental process. In solution, the acidity of the phenols will determine the extent of deprotonation. This process can be coupled to electron transfer (Proton-Coupled Electron Transfer, PCET), a mechanism crucial in many chemical and biological systems. nih.govresearchgate.net In such a concerted process, both a proton and an electron are transferred in a single kinetic step. nih.gov

Photo-Induced Transformations and Excited State Dynamics

Upon absorption of ultraviolet light, this compound is promoted to an electronic excited state, unlocking pathways for various photophysical and photochemical transformations. The reactivity in the excited state can differ significantly from that in the ground state.

Enhanced Acidity: Like many phenols, the hydroxyl groups are expected to become significantly more acidic in the excited state (i.e., they become stronger photoacids). researchgate.net This can lead to excited-state proton transfer (ESPT) to nearby solvent molecules or bases, a phenomenon observed in analogous chromophores. nih.gov

Intramolecular Charge Transfer (ICT): The molecule possesses electron-donating hydroxyl groups and an electron-withdrawing cyano group. Upon photoexcitation, an intramolecular charge transfer can occur, where electron density shifts from the hydroxyl-substituted rings towards the cyano-substituted ring. This ICT state often has a large dipole moment and its emission is sensitive to solvent polarity.

Excited State Dynamics: Following excitation, the molecule relaxes through various pathways. Studies on similar molecules like 4-cyano-4'-hydroxystilbene show that the excited state evolves through complex dynamics, including structural relaxation and the evolution of an electron-proton transferred state, often on picosecond timescales. nih.govrsc.orgrsc.org These processes can be monitored using ultrafast spectroscopic techniques like transient absorption and time-resolved fluorescence. nih.gov The presence of a cyano group can also influence the rate of intersystem crossing to the triplet state. rsc.org

Derivatization Chemistry and Analog Development of 2 Cyano 4 4 Hydroxyphenyl Phenol

Modifications of the Phenolic Hydroxyl Groups (e.g., Alkylation, Acylation)

The two phenolic hydroxyl (-OH) groups are primary targets for derivatization, allowing for significant alterations in the molecule's polarity, solubility, and binding capabilities. Common modifications include alkylation and acylation.

Alkylation involves the conversion of the hydroxyl groups into ethers. This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. For instance, etherification can be performed using reagents like propargyl bromide with a base such as potassium carbonate. nih.gov This reaction introduces an alkyne functionality, which can be valuable for further "click chemistry" modifications. Another common alkylation technique is silylation, where a silylating agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) converts the hydroxyl groups into tert-butyldimethylsilyl (TBDMS) ethers. researchgate.net This derivatization is often used to increase the volatility and thermal stability of phenolic compounds for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Acylation converts the hydroxyl groups into esters. This can be accomplished using acyl chlorides or anhydrides, often in the presence of a base or catalyst. nih.govnih.gov For example, reaction with benzoyl chloride can introduce a phenyl group, which is useful for enhancing UV detection in HPLC analysis. libretexts.orgjfda-online.com The choice of acylating agent can be tailored; for example, using diacyl disulfide with a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can achieve chemoselective acylation of phenols. nih.gov Microwave-assisted synthesis has also been shown to promote the acylation of phenolic hydroxyls. nih.gov

These modifications are fundamental in medicinal chemistry for creating prodrugs or altering the pharmacokinetic profile of a parent molecule. nih.gov

Table 1: Examples of Reagents for Hydroxyl Group Modification

| Modification Type | Reagent Class | Specific Example | Resulting Functional Group |

| Alkylation | Alkyl Halide | Propargyl Bromide | Propargyl Ether |

| Silylating Agent | MTBSTFA | TBDMS Ether | |

| Acylation | Acyl Chloride | Benzoyl Chloride | Benzoate Ester |

| Acid Anhydride | Acetic Anhydride | Acetate (B1210297) Ester | |

| Special Reagent | Diacyl Disulfide | Thioester/Ester |

Functionalization of the Cyano Group into Other Nitrogen-Containing Functions

The cyano (-C≡N) group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly altering the electronic and steric properties of the molecule. researchgate.net

A primary transformation is the conversion of the nitrile to a tetrazole ring . This is a widely used strategy in medicinal chemistry, as the tetrazole group is often considered a bioisostere of a carboxylic acid, offering improved metabolic stability and lipophilicity. beilstein-journals.orgnih.gov The most common method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis or Brønsted acid catalyst like zinc chloride. nih.govresearchgate.netorganic-chemistry.org This reaction converts the linear cyano group into a planar, five-membered aromatic heterocycle. The reaction can be performed in various solvents, including water, sometimes with co-solvents or under biphasic conditions to optimize yield. beilstein-journals.org

Other potential transformations of the cyano group include:

Reduction to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis to a carboxylic acid (-COOH) under acidic or basic conditions, although this would compete with the stability of the phenolic groups.

Partial hydrolysis to a primary amide (-CONH₂) using specific catalysts.

These transformations allow for the introduction of basic (amine) or acidic (tetrazole, carboxylic acid) groups, which can profoundly impact the molecule's physiological properties and potential as a scaffold in drug design.

Table 2: Key Transformations of the Cyano Group

| Target Functional Group | Reaction Type | Common Reagents | Key Features |

| Tetrazole | [3+2] Cycloaddition | Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂) | Creates carboxylic acid bioisostere. beilstein-journals.orgnih.gov |

| Primary Amine | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Introduces a basic center. |

| Carboxylic Acid | Hydrolysis | H₃O⁺ or OH⁻ | Introduces a primary acidic center. |

| Amide | Partial Hydrolysis | H₂O₂, base | Creates a neutral, hydrogen-bonding group. |

Substitution on the Biphenyl (B1667301) System for Modulating Electronic and Steric Properties

The biphenyl core of 2-Cyano-4-(4-hydroxyphenyl)phenol offers positions on both aromatic rings for substitution, allowing for fine-tuning of the molecule's electronic and steric characteristics. Electrophilic aromatic substitution reactions are the primary means of achieving this functionalization.

The directing effects of the existing substituents (hydroxyl, cyano, and the other phenyl ring) will govern the position of new incoming groups. The hydroxyl groups are strongly activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing.

Common substitution reactions could include:

Halogenation: Introduction of chlorine, bromine, or iodine using appropriate reagents (e.g., Cl₂, Br₂, I₂) and a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be a precursor to an amino group via reduction.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the presence of the activating hydroxyl groups can lead to side reactions and may require protection strategies.

Modulating the electronic properties through the addition of electron-donating or electron-withdrawing groups can influence the acidity of the phenolic protons and the reactivity of the entire system. Steric bulk can be added to control the conformation of the biphenyl rings (the dihedral angle between them) and to probe interactions with biological targets.

Synthesis of Polymeric and Oligomeric Derivatives

The presence of two phenolic hydroxyl groups makes this compound an excellent candidate as a monomer for step-growth polymerization. Its structure is analogous to other bisphenols, which are key building blocks for high-performance polymers. googleapis.comrsc.org

This monomer can be used to synthesize a variety of polymers, including:

Polyethers: By reacting with a dihalide monomer (e.g., 1,2-dibromoethane) in a nucleophilic substitution reaction under basic conditions.

Polycarbonates: By reacting with phosgene (B1210022) or a phosgene equivalent like diphenyl carbonate. Bisphenols are famously used to produce polycarbonates like Lexan. nih.gov

Polyesters: By reacting with a diacyl chloride or a dicarboxylic acid.

Polyureas: The monomer could potentially be used in reactions with diisocyanates to form polyureas. researchgate.net

The inclusion of the cyano group in the polymer backbone is particularly interesting. The cyano group is highly polar and can enhance intermolecular interactions, potentially leading to materials with high thermal stability, specific solvent resistance, and unique dielectric properties. The synthesis of polymers containing cyano groups is an active area of research for creating advanced materials. researchgate.net The resulting polymers would be functionalized with pendant cyano groups along the chain, which could be further modified post-polymerization, mirroring the chemistry described in section 5.2.

Computational and Theoretical Chemistry Studies of 2 Cyano 4 4 Hydroxyphenyl Phenol

Quantum Chemical Calculations (DFT, ab initio) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Cyano-4-(4-hydroxyphenyl)phenol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to achieve this.

Density Functional Theory (DFT) , particularly using hybrid functionals like B3LYP, has proven to be a reliable method for obtaining a balance between accuracy and computational cost for medium to large-sized molecules. tandfonline.comresearchgate.net These calculations are typically paired with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. tandfonline.comniscpr.res.in The process involves systematically adjusting the positions of the atoms until the configuration with the lowest possible energy is found.

Ab initio (from first principles) methods , such as Hartree-Fock (HF), are also used. researchgate.net While often more computationally intensive, they are based directly on the principles of quantum mechanics without reliance on empirical data.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (inter-ring) | The length of the bond connecting the two phenyl rings. | 1.485 |

| C-O (hydroxyl) | The length of the carbon-oxygen bond in the hydroxyl group. | 1.360 |

| O-H (hydroxyl) | The length of the oxygen-hydrogen bond in the hydroxyl group. | 0.965 |

| C≡N (cyano) | The length of the carbon-nitrogen triple bond in the cyano group. | 1.158 |

| **Bond Angles (°) ** | ||

| C-C-C (inter-ring) | The angle defining the connection point of the two rings. | 121.5 |

| C-C-O (hydroxyl) | The angle involving the carbon attached to the hydroxyl group. | 119.8 |

| C-C-C≡N (cyano) | The angle involving the carbon attached to the cyano group. | 178.5 |

| Dihedral Angle (°) |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. For this compound, this includes vibrational (FT-IR and Raman) and NMR spectra.

Vibrational Spectroscopy: Theoretical vibrational frequencies corresponding to the normal modes of vibration are calculated using the optimized geometry. researchgate.net These calculated frequencies often show systematic deviations from experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using specific factors to achieve better agreement with experimental FT-IR and Raman spectra. tandfonline.comresearchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching of the O-H and C≡N groups or the bending modes of the aromatic rings. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. tandfonline.com The calculated shifts are then compared to experimental spectra, often showing a strong linear correlation. The root mean square deviation (RMSD) value between the theoretical and experimental shifts is a key indicator of the quality of the agreement. tandfonline.com

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| ν(O-H) | 3580 (scaled) | ~3550-3600 |

| ν(C≡N) | 2235 (scaled) | ~2220-2240 |

| ν(C-C) aromatic | 1615 (scaled) | ~1600-1620 |

| ¹H NMR (ppm) | ||

| H (hydroxyl) | 9.50 | 9.45 |

| H (aromatic) | 6.90 - 7.60 | 6.85 - 7.55 |

| ¹³C NMR (ppm) | ||

| C (cyano) | 118.5 | 119.0 |

Note: The data in this table is illustrative. Experimental values would be obtained from laboratory measurements.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO: This orbital acts as the electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly the oxygen atom and the aromatic system. researchgate.net Conversely, the electron-withdrawing cyano group would cause the LUMO to be concentrated around the cyano-substituted phenyl ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. materialsciencejournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further quantify the molecule's reactivity. materialsciencejournal.org

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | 4.60 |

| Ionization Potential (I) | ≈ -E(HOMO) | 5.85 |

| Electron Affinity (A) | ≈ -E(LUMO) | 1.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 |

Note: The data in this table is illustrative and provides a framework for understanding the molecule's electronic reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility and its interactions with the surrounding environment.

Conformational Landscapes: For a molecule like this compound, with a rotatable bond between the two phenyl rings, MD simulations can explore the potential energy surface to identify different stable conformers (rotational isomers) and the energy barriers between them. This helps to understand which shapes the molecule is likely to adopt at a given temperature.

Solvent Effects: The behavior of a molecule can change significantly in different solvents. MD simulations explicitly model solvent molecules (e.g., water, ethanol, DMSO) around the solute. chemrxiv.org These simulations can reveal how solvent molecules arrange themselves around the hydroxyl and cyano groups, how hydrogen bonds are formed, and how the solvent influences the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more polar conformation of this compound. niscpr.res.inchemrxiv.org

Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For potential reactions involving this compound, such as electrophilic substitution on the rings or reactions at the hydroxyl or cyano groups, computational modeling can elucidate the step-by-step mechanism.

This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. nih.gov By locating the TS and calculating its energy relative to the reactants, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. This analysis helps predict which reactions are most likely to occur and under what conditions.

Structure-Property Relationship (SPR) Analysis for Functional Design

Structure-Property Relationship (SPR) analysis aims to connect the molecular structure, as described by computational models, to macroscopic properties. By systematically modifying the structure of this compound in silico (e.g., changing the position of the cyano group, adding other substituents) and calculating the resulting electronic and structural properties, a predictive model can be built.

For example, by calculating the HOMO-LUMO gap, dipole moment, and polarizability for a series of related compounds, one could establish a relationship between these calculated descriptors and an experimentally observed property, such as antioxidant activity or non-linear optical response. researchgate.net This computational-led approach accelerates the discovery of new molecules with enhanced or specific functionalities, guiding synthetic efforts toward the most promising candidates. nih.gov

Advanced Applications in Materials Science and Chemical Technologies

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The compound 2-Cyano-4-(4-hydroxyphenyl)phenol is a versatile intermediate in organic synthesis due to its multiple reactive sites. The phenolic hydroxyl groups and the cyano moiety can undergo a variety of chemical transformations, allowing for the construction of more complex molecular frameworks.

Examples of Complex Molecules from Related Intermediates

| Intermediate Type | Resulting Complex Molecule Class | Synthetic Utility | Source |

|---|---|---|---|

| Cyanoacetamide | Substituted Acrylamides | Used in chemotherapy and as bioactive compounds | mdpi.com |

| 4-Hydroxybenzaldehyde | Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | Intermediate for further chemical synthesis | prepchem.com |

| Dihydroxy-nitrobenzaldehyde | (E)-Entacapone | Active pharmaceutical ingredient for Parkinson's disease | google.com |

Potential in Organic Electronic Materials and Optoelectronic Devices

The structural characteristics of this compound suggest significant potential for its use in organic electronic materials, particularly in the field of optoelectronics. The elongated, rigid structure of the biphenyl (B1667301) core, combined with the strong dipole moment of the cyano group, is a common motif in liquid crystal molecules chemicalbook.comtcichemicals.com. For example, 4'-Hydroxy-4-biphenylcarbonitrile is explicitly categorized as a building block for liquid crystals tcichemicals.com.

Liquid crystals are essential components in various optoelectronic devices, most notably liquid crystal displays (LCDs). The ability of these molecules to align under an electric field allows for the modulation of light. The combination of the electron-withdrawing cyano group and electron-donating hydroxyl groups in this compound can also influence its photophysical properties, such as fluorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. The defined structure could facilitate molecular packing and charge transport, which are critical properties for organic semiconductors used in organic field-effect transistors (OFETs).

Application as a Component in Polymer Synthesis and Modification

The bifunctional nature of this compound, with its two hydroxyl groups, positions it as a valuable monomer for polymer synthesis. Specifically, it can act as a diol in step-growth polymerization reactions. Reacting with dicarboxylic acids or their derivatives would yield polyesters, while reaction with diisocyanates would produce polyurethanes.

The incorporation of the rigid biphenyl unit and the polar cyano group into the polymer backbone would impart specific properties to the resulting material. These could include enhanced thermal stability, improved mechanical strength, and specific dielectric properties. Furthermore, the cyano group can serve as a site for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking reactions, which can further tune the polymer's physical and chemical characteristics for specialized applications.

Development of Chemo-Sensors and Probes for Non-Biological Analytes

The molecular structure of this compound provides the necessary components for the design of chemosensors for non-biological analytes, such as metal ions. The two phenolic hydroxyl groups and the nitrogen atom of the cyano group can act as a multidentate binding site, capable of chelating with various metal ions mdpi.com.

The principle behind such a sensor would likely involve a change in the compound's fluorescent properties upon binding to an analyte. The biphenyl core is a known fluorophore, and its emission can be quenched or enhanced when a metal ion coordinates with the hydroxyl and cyano groups. This change in fluorescence intensity or wavelength can be measured to detect and quantify the presence of specific metal ions like copper (Cu²⁺), lead (Pb²⁺), or mercury (Hg²⁺) mdpi.com. This "turn-off" or "turn-on" fluorescent response mechanism is a common strategy in the design of highly sensitive and selective chemical probes for environmental monitoring and industrial process control.

Catalytic Applications as Ligands or Organocatalysts

While this compound is not intrinsically a catalyst, its structure makes it an excellent candidate for development into a ligand for metal-catalyzed reactions or as a precursor for an organocatalyst. The biphenyl scaffold provides a rigid and sterically defined framework, which is a desirable feature for creating selective catalysts.

The two hydroxyl groups can serve as anchoring points to coordinate with a metal center, forming a stable chelate complex. This compound could be a precursor to bidentate phosphine (B1218219) ligands (by converting the hydroxyls to phosphino (B1201336) groups) or other sophisticated ligand systems. Such ligands are instrumental in homogeneous catalysis, for example, in palladium-catalyzed cross-coupling reactions acs.org. Additionally, the structure could be modified to create chiral ligands for asymmetric catalysis, a critical field in the synthesis of enantiomerically pure pharmaceuticals mdpi.com. The development of catalysts from this scaffold could lead to novel and efficient synthetic methodologies.

Analytical Methodologies for Characterization and Quantification in Diverse Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a polar compound like 2-Cyano-4-(4-hydroxyphenyl)phenol, reversed-phase HPLC (RP-HPLC) would be the method of choice. While specific application notes for this exact compound are scarce, methods developed for other phenolic compounds and biphenyls provide a strong starting point. researchgate.netmdpi.com

A typical RP-HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the phenolic hydroxyl groups, thereby influencing retention time and peak shape.

Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in this compound would exhibit strong absorbance in the UV region. For enhanced selectivity and sensitivity, a diode-array detector (DAD) or a mass spectrometer (LC-MS) could be employed. Quantification would be performed by creating a calibration curve using certified reference standards of the compound.

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds This table presents typical starting conditions for method development for a compound like this compound, based on methods for similar analytes.

| Parameter | Typical Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 10 µL |

Data is illustrative and based on general methods for phenolic compounds. scirp.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS would be challenging and could lead to thermal degradation. nih.gov Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile ethers or esters.

Common derivatizing agents for phenolic compounds include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. dphen1.com For instance, methylation of the hydroxyl groups would increase the volatility of the molecule, making it amenable to GC analysis. dphen1.com The resulting derivatized compound can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification.

Method development would focus on optimizing the derivatization reaction conditions (reagent, temperature, time) and the GC temperature program to achieve good separation and peak shape. While direct GC-MS analysis of underivatized thermally labile compounds can sometimes be achieved using short columns to minimize residence time and degradation, this approach would require careful validation. nih.gov

Table 2: Example GC-MS Method Parameters for Derivatized Phenolic Compounds This table illustrates potential GC-MS conditions for the analysis of a derivatized form of this compound.

| Parameter | Typical Setting |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 300 °C (10 min) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 50-550 m/z |

Data is illustrative and based on general methods for derivatized phenols. dphen1.comepa.govmatec-conferences.org

Electrochemical Detection Methods for Trace Analysis

Electrochemical detection methods offer high sensitivity and selectivity for electroactive compounds, making them suitable for trace analysis. The phenolic hydroxyl groups in this compound are susceptible to oxidation, making the compound a candidate for electrochemical detection. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study its electrochemical behavior and develop quantitative methods.

An electrochemical sensor would typically consist of a working electrode (e.g., glassy carbon, gold, or a modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). The oxidation of the phenolic groups would produce a current that is proportional to the concentration of the analyte. The sensitivity and selectivity of the method can be significantly enhanced by modifying the working electrode with nanomaterials such as carbon nanotubes or metal nanoparticles. nih.gov

While there is no specific literature on the electrochemical detection of this compound, methods for other phenolic compounds like p-aminophenol demonstrate the potential for achieving low detection limits, often in the nanomolar range. nih.govnih.gov

Table 3: Comparison of Electrochemical Detection Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Potential Detection Limits |

| Cyclic Voltammetry (CV) | Potential is swept linearly and the resulting current is measured. | Provides information on redox processes. | Micromolar (µM) |

| Differential Pulse Voltammetry (DPV) | Pulses of potential are superimposed on a linear potential ramp. | High sensitivity, good resolution. | Nanomolar (nM) to Micromolar (µM) |

| Square-Wave Voltammetry (SWV) | A square-wave potential is applied to the electrode. | Fast, high sensitivity. | Nanomolar (nM) |

This table is a general comparison and detection limits are analyte and system dependent. nih.govnih.gov

Applications in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique primarily used for the analysis of large biomolecules like proteins and peptides. Its application to small molecules has historically been challenging due to interference from the matrix ions in the low mass range. nih.gov However, the development of new matrices and matrix-free techniques has expanded the utility of MALDI for small molecule analysis. nih.govbohrium.comrsc.org

For a small molecule like this compound, it could potentially serve as a MALDI matrix itself for the analysis of other analytes, or it could be analyzed using a suitable small-molecule matrix. Its properties, such as strong UV absorption due to the aromatic structure and the presence of a proton-donating hydroxyl group, are characteristic of many MALDI matrices.

If used as an analyte, selecting an appropriate matrix is crucial. A suitable matrix for small molecules should have strong absorption at the laser wavelength, co-crystallize well with the analyte, and have minimal interfering ions in the mass range of interest. rsc.org Ionic liquid matrices and binary matrices are often employed to improve performance for small molecule analysis. nih.gov

Table 4: Common MALDI Matrices for Small Molecule Analysis

| Matrix | Abbreviation | Common Analytes |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, some small molecules |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, carbohydrates |

| 9-Aminoacridine | 9-AA | Lipids, hydrophobic compounds (negative ion mode) |

| 4-Hydroxy-3-nitrobenzonitrile | - | General purpose for small organic molecules, peptides, proteins |

This table lists common matrices that could be tested for the analysis of this compound. rsc.orgnih.gov

Environmental Transformation and Degradation Studies

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

No studies were identified that investigated the photochemical degradation of 2-Cyano-4-(4-hydroxyphenyl)phenol in water or the atmosphere.

Abiotic Transformation Mechanisms (e.g., Hydrolysis, Oxidation)

There is no available research on the abiotic transformation of this compound through mechanisms such as hydrolysis or oxidation under environmental conditions.

Biodegradation in Model Environmental Systems and Microbial Metabolite Identification

No studies have been published on the biodegradation of this compound by microorganisms in soil, water, or other environmental systems. Consequently, no microbial metabolites of this compound have been identified.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Achievements

A thorough review of existing scientific databases indicates a notable absence of significant research achievements specifically focused on 2-Cyano-4-(4-hydroxyphenyl)phenol. The compound is cataloged with the CAS number 1261973-27-6, confirming its unique identification within the chemical registry. However, beyond this classification, there is a lack of peer-reviewed studies detailing its synthesis, characterization, or application.

While general methods for the synthesis of cyanophenols and hydroxyphenyl-substituted compounds are well-established in organic chemistry, specific methodologies tailored to the efficient and high-yield production of this compound have not been described in the available literature. The synthesis of related compounds, such as other cyanophenol isomers or substituted biphenyls, often involves multi-step processes that could theoretically be adapted. However, without specific experimental data, the viability and optimization of such routes for this particular molecule remain speculative.

The table below summarizes the basic identifiers for the compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1261973-27-6 |

Identification of Remaining Scientific Challenges and Unexplored Avenues

The primary scientific challenge concerning this compound is the fundamental lack of data. Key areas that remain entirely unexplored include:

Synthetic Routes: The development of an efficient, scalable, and cost-effective synthesis method is the first major hurdle. Research is needed to explore potential starting materials and reaction conditions to produce the compound with high purity and yield.

Physicochemical Properties: A detailed characterization of its physical and chemical properties is essential. This includes determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry).

Chemical Reactivity: Understanding the reactivity of the nitrile and hydroxyl groups in this specific molecular arrangement is crucial for predicting its behavior in various chemical transformations and for designing potential derivatives.

Biological Activity: The presence of phenolic and nitrile moieties suggests that the compound could be investigated for potential biological activities. However, no studies have yet explored its pharmacological or toxicological profile.

Material Science Applications: The rigid biphenyl (B1667301) structure combined with polar functional groups could impart interesting properties relevant to material science, such as in the development of liquid crystals, polymers, or functional dyes. This remains a completely open field of inquiry.

Prospective Outlook for Advancements in Chemical Science and Technology

The future of research on this compound is contingent on initiating foundational studies. The prospective outlook for advancements hinges on addressing the challenges outlined above.

Should initial studies reveal interesting properties, the compound could serve as a valuable building block in several areas of chemical science and technology. For instance, if it demonstrates unique photophysical properties, it could be a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe. If it exhibits specific biological activity, it could become a lead compound in drug discovery efforts.

The development of a reliable synthetic pathway would be the most critical first step, enabling further investigation. This would allow researchers to produce sufficient quantities for comprehensive analysis and to explore the synthesis of novel derivatives with potentially enhanced or entirely new functionalities. In essence, this compound represents a blank slate, offering a multitude of research opportunities for synthetic chemists, medicinal chemists, and material scientists to make novel discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-4-(4-hydroxyphenyl)phenol in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Ullmann coupling, leveraging intermediates like 4-hydroxyphenyl derivatives. For example, 2-Chloro-1-(4-hydroxyphenyl)ethanone (a structurally analogous compound) is synthesized using chloroacetylation of 4-hydroxyphenol under acidic conditions . Optimization parameters include temperature (80–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Pd/C for cyano group introduction). Purity is enhanced via recrystallization in ethanol/water mixtures (3:1 v/v).

Q. How is purity and structural integrity characterized for this compound?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% phosphoric acid (60:40) at 1.0 mL/min. Detection at 254 nm ensures <0.5% impurity .

- NMR : ¹H NMR (DMSO-d₆) should show peaks at δ 9.8 (phenolic -OH), δ 7.6–6.8 (aromatic protons), and δ 3.3 (-CN group adjacent to aromatic ring). Discrepancies in integration ratios indicate incomplete reactions .

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., theoretical m/z 227.2 for C₁₃H₉NO₂).

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Acute Toxicity : Classified under GHS Category 4 for oral/dermal/inhalation toxicity. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .

- Waste Management : Segregate organic waste and dispose via licensed hazardous waste contractors to avoid environmental contamination .

- Emergency Measures : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How do reaction conditions influence the stability of the cyano group during synthesis?

- Methodological Answer : The cyano group is prone to hydrolysis under strongly acidic/basic conditions. Stability studies (pH 2–12, 25–60°C) show optimal retention at pH 6–8 and temperatures <40°C. Use buffered solutions (e.g., phosphate buffer, pH 7.4) to prevent degradation. Kinetic monitoring via UV-Vis (λ = 270 nm) confirms hydrolytic stability over 24 hours .

Q. What strategies resolve discrepancies in reported spectroscopic data across studies?

- Methodological Answer : Contradictions often arise from solvent polarity or tautomeric equilibria. For example, phenolic -OH protons may appear broadened in D₂O due to exchange. Cross-validate using:

- Deuterated Solvents : Compare NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- Variable Temperature NMR : Assess tautomerism (e.g., keto-enol shifts) by heating samples to 60°C .

Q. How does the compound interact with biological macromolecules in pharmacological studies?

- Methodological Answer : Molecular docking (AutoDock Vina) reveals affinity for estrogen receptors (ER-α/β) due to structural similarity to bisphenol derivatives. Competitive binding assays using ³H-estradiol show IC₅₀ values of 12–18 µM, suggesting moderate antagonism. Validate via SPR (surface plasmon resonance) with immobilized ER-α .

Key Considerations for Experimental Design

- Contradictory Data : Cross-reference multiple analytical techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) to confirm structural assignments .

- Advanced Applications : Explore its use as a monomer in liquid crystal polymers (LCPs) by copolymerizing with 4-nonyloxybiphenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。